molecular formula C7H7FO2 B040349 4-Fluoro-3-methoxyphenol CAS No. 117902-15-5

4-Fluoro-3-methoxyphenol

Cat. No. B040349
M. Wt: 142.13 g/mol
InChI Key: WZUOZXFYRZFFEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approach : The synthesis of 4-Fluoro-3-methoxyphenol-related compounds often involves complex chemical reactions. For instance, Xu Liang (2009) described the synthesis of a related compound through the treatment of a specific triazole with sodium methoxide (Xu Liang, 2009).

  • Crystal Structure Synthesis : Another study by C. Alaşalvar et al. (2015) involved the synthesis and characterization of a structurally related compound using spectroscopic techniques and X-ray crystallography (C. Alaşalvar et al., 2015).

Molecular Structure Analysis

  • Crystal Structure : The compound synthesized by Xu Liang displayed a distinct orthorhombic crystal structure, contributing to our understanding of the molecular architecture of such compounds (Xu Liang, 2009).

  • Spectroscopic Characterization : The study by C. Alaşalvar et al. also provided detailed information about the molecular geometry and electronic properties of a similar compound, utilizing both experimental and theoretical methods (C. Alaşalvar et al., 2015).

Chemical Reactions and Properties

  • Chemical Reactions : Research has shown that compounds like 4-Fluoro-3-methoxyphenol can undergo various chemical reactions. For example, a study on a related compound demonstrated synthesis through methoxylation and demethylation processes (Zhang Zhi-de, 2011).

  • Chemical Activity : A study by Enis Güzel et al. (2020) on a similar compound highlighted the chemical activity, including electrophilic and nucleophilic nature, providing insights into its reactive capabilities (Enis Güzel et al., 2020).

Physical Properties Analysis

  • Spectroscopy and Structural Analysis : The spectroscopic studies, such as those conducted by C. Alaşalvar et al., are crucial for understanding the physical properties of these compounds, providing detailed insights into their structural features (C. Alaşalvar et al., 2015).

  • Thermochemistry : A study on methoxyphenols, which are structurally related to 4-Fluoro-3-methoxyphenol, investigated their thermochemical properties, offering a deeper understanding of their physical characteristics (M. Varfolomeev et al., 2010).

Scientific Research Applications

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of Application : 4-Fluoro-3-methoxyphenol, as a phenol derivative, has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . Recent innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
  • Results or Outcomes : The development of these synthesis methods has expanded the potential applications of m-aryloxy phenols, including 4-Fluoro-3-methoxyphenol, in various industries .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of Application : 4-Fluoro-3-methoxyphenol, as a type of m-aryloxy phenol, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : These compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .
  • Results or Outcomes : The use of these compounds in materials manufacturing has resulted in products with improved thermal stability and flame resistance .

Application in Demethylation Reactions

  • Summary of Application : 4-Fluoro-3-methoxyphenol can be used in demethylation reactions, which are important in the synthesis of various organic compounds .
  • Methods of Application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols . Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
  • Results or Outcomes : This method of demethylation has been found to be effective and has potential applications in the synthesis of various organic compounds .

Application in the Production of Plastics, Adhesives, and Coatings

  • Summary of Application : 4-Fluoro-3-methoxyphenol, as a type of m-aryloxy phenol, has a wide range of applications, including in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : These compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .
  • Results or Outcomes : The use of these compounds in materials manufacturing has resulted in products with improved thermal stability and flame resistance .

Safety And Hazards

4-Fluoro-3-methoxyphenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and use personal protective equipment when handling this compound .

properties

IUPAC Name

4-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUOZXFYRZFFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556170
Record name 4-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxyphenol

CAS RN

117902-15-5
Record name 4-Fluoro-3-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117902-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
F Braun, N Bertoletti, G Möller, J Adamski, M Frotscher…
Number of citations: 0

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